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An In-depth Technical Guide to (+)-trans-C75 in Metabolic Disorder Studies

Executive Summary (+)-trans-C75, an enantiomer of the synthetic α-methylene-γ-

butyrolactone C75, is a pivotal pharmacological tool for investigating the complex interplay

between fatty acid metabolism and systemic energy homeostasis. Primarily recognized as a

potent, slow-binding inhibitor of fatty acid synthase (FAS), its mechanism extends to the

modulation of carnitine palmitoyltransferase-1 (CPT-1) and central energy sensing pathways

like AMP-activated protein kinase (AMPK). This dual action—inhibiting de novo lipogenesis

while concurrently influencing fatty acid oxidation—produces significant effects on appetite,

body weight, and energy expenditure in preclinical models. While the precise nature of its

interaction with CPT-1 remains a subject of investigation, with reports suggesting both agonistic

and inhibitory roles, (+)-trans-C75 has proven invaluable for dissecting the pathophysiology of

metabolic diseases such as obesity and type 2 diabetes. This guide provides a comprehensive

overview of its mechanisms, quantitative effects, key experimental protocols, and the signaling

pathways it modulates, serving as a critical resource for researchers in metabolic science and

drug development.

Core Mechanisms of Action
(+)-trans-C75 exerts its profound metabolic effects through a multi-pronged mechanism

involving direct enzyme inhibition, modulation of fatty acid transport, and alteration of central

nervous system signaling that governs energy balance.

Inhibition of Fatty Acid Synthase (FAS)
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The primary and most well-characterized action of C75 is the inhibition of Fatty Acid Synthase

(FAS), the key multi-enzyme protein responsible for the de novo synthesis of fatty acids.[1][2]

C75 acts as a synthetic, slow-binding, and irreversible inhibitor of mammalian FAS.[1][3] By

binding to the β-ketoacyl synthase domain of FAS, C75 blocks the condensation reactions

required for long-chain fatty acid elongation.[4] This inhibition leads to a rapid accumulation of

the FAS substrate, malonyl-CoA, a critical signaling molecule in energy metabolism.[2][5]

The Dual Role and Controversy of Carnitine
Palmitoyltransferase-1 (CPT-1) Modulation
The effect of C75 on CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids

into mitochondria for β-oxidation, is complex and a subject of scientific debate.

CPT-1 Agonism: Several studies report that C75 acts as a CPT-1 agonist in peripheral

tissues like adipocytes and hepatocytes.[6] In this model, C75 functions as a "malonyl-CoA

mimetic," antagonizing the natural inhibitory effect of malonyl-CoA on CPT-1.[5][6] This leads

to a paradoxical increase in fatty acid oxidation and energy expenditure despite high levels

of malonyl-CoA.[6][7]

CPT-1 Inhibition: Conversely, other research provides strong evidence that C75 is converted

in vivo to C75-CoA.[8] This derivative is a potent competitive inhibitor of CPT-1.[8] This

inhibitory action, particularly within the hypothalamus, is proposed to be essential for the

powerful anorectic effects of C75.[7]

This discrepancy suggests that the action of (+)-trans-C75 may be tissue-specific or

dependent on its metabolic conversion to C75-CoA. The (+)-enantiomer is primarily responsible

for the anorectic effects, which are linked to CPT-1 inhibition, while the (-)-enantiomer carries

more of the anti-tumor activity.[7][9]

Central Nervous System Effects and Appetite Regulation
(+)-trans-C75 potently suppresses appetite and reduces body weight by acting on the

hypothalamus, the brain's primary center for energy homeostasis regulation.[6] The inhibition of

FAS and subsequent increase in hypothalamic malonyl-CoA levels mimic a state of energy

surplus.[5] This central signal leads to a profound shift in the expression of key neuropeptides

that control feeding behavior:
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Decreased Orexigenic (Appetite-Stimulating) Neuropeptides: Neuropeptide Y (NPY) and

Agouti-related peptide (AgRP).[10][11]

Increased Anorexigenic (Appetite-Suppressing) Neuropeptides: Pro-opiomelanocortin

(POMC) and Cocaine- and amphetamine-regulated transcript (CART).[10]

Impact on Cellular Energy Sensing: The AMPK Pathway
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated during

low energy states (high AMP:ATP ratio). C75 treatment rapidly reduces the phosphorylation

(activity) of the AMPKα subunit in the hypothalamus.[12][13] This inactivation of AMPK signals

a state of energy sufficiency and is a key mechanism linking FAS inhibition to the downstream

reduction in NPY expression and food intake.[12][13] Studies in neurons have shown that C75

causes an initial drop followed by a sustained increase in ATP levels, providing a direct

mechanism for AMPK inactivation.[14][15]

Quantitative Preclinical Data
The metabolic effects of C75 have been quantified in numerous in vitro and in vivo studies. The

following tables summarize key findings.

Table 1: In Vitro Inhibitory Concentrations of C75

Parameter Cell Line / System Value Reference(s)

IC₅₀ (FAS,
clonogenic assay)

Cancer Cells 35 µM [16]

IC₅₀ (FAS, spheroid

growth)
Cancer Cells 50 µM [16]

IC₅₀ (Cell Growth) PC3 Prostate Cancer 35 µM [7]

IC₅₀ (Cell Growth) LNCaP Spheroids 50 µM [17]

IC₅₀ (FAS/FASN) Purified Enzyme 15.53 µM [18]

| ID₅₀ (Cell Growth) | SKBR3 Breast Cancer | 3.2 µg/mL (~12.6 µM) |[3] |
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Table 2: In Vivo Effects of C75 on Metabolic Parameters in Rodent Models

Parameter Animal Model Dose & Route Effect Reference(s)

Food Intake
Inhibition

Mice 15 mg/kg (i.p.)
>90%
reduction over
24h

[19]

Food Intake

Inhibition
Mice 30 mg/kg (i.p.)

≥95% reduction

within 2h
[7][17]

Fatty Acid

Synthesis
Mice i.p. 95% reduction [19]

Hepatic Malonyl-

CoA
Mice i.p. 110% increase [19]

Weight Loss DIO Mice i.p.
50% greater than

pair-fed
[7]

Energy

Expenditure
DIO Mice i.p. 32.9% increase [7]

REM Sleep WT Mice 30 mg/kg (i.p.)

76.5%

suppression over

24h

[20]

| Body Temperature | WT Mice | 30 mg/kg (i.p.) | ~2.5°C decrease |[20] |

Table 3: Cellular Effects of C75 on Fatty Acid Oxidation Pathways
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Parameter Cell Type Concentration Effect Reference(s)

Fatty Acid
Oxidation

Adipocytes 30 µg/mL 203% increase [6]

Fatty Acid

Oxidation
Adipocytes 40 µg/mL 358% increase [6]

CPT-1 Activity Adipocytes 20 µg/mL 213% increase [6]

Fatty Acid

Oxidation

Primary Rat

Hepatocytes
Dose-dependent ~800% increase [6]

CPT-1 Activity
Primary Rat

Hepatocytes
Dose-dependent 475% increase [6]

| CPT-1 Activity | MCF-7 Breast Cancer | 20 µg/mL | 166% increase |[6] |

Key Experimental Protocols
Protocol: In Vivo Administration and Monitoring in Mice
This protocol outlines a typical experiment to assess the effects of (+)-trans-C75 on food intake

and body weight in mice.

Animal Acclimation: Male C57BL/6 mice are individually housed and acclimated for at least 7

days with standard chow and water ad libitum.[11]

Compound Preparation: Dissolve (+)-trans-C75 in a suitable vehicle such as RPMI 1640

medium or a solution of DMSO in saline.[4][20]

Grouping: Randomize mice into treatment groups (e.g., Vehicle control, C75 at 10-30 mg/kg,

and a pair-fed group that receives the same amount of food as consumed by the C75 group).

[11]

Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.[17]

Injections are typically performed 1-3 hours before the onset of the dark cycle, when rodents

begin their active feeding period.[11][17]
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Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 2, 12,

and 24 hours post-injection) for the duration of the study (typically 1-5 days).[11][17]

Tissue Collection: At the study endpoint, mice are euthanized. Tissues of interest, such as

the hypothalamus, liver, and adipose tissue, are rapidly dissected, snap-frozen in liquid

nitrogen, and stored at -80°C for subsequent molecular analysis (e.g., qPCR, Western blot).

[11]

Protocol: Cell-Based Growth Inhibition Assay (MTT)
This protocol measures the effect of (+)-trans-C75 on the viability and proliferation of cultured

cells.

Cell Seeding: Plate cells (e.g., human prostate cancer PC3 cells) in 96-well microtiter plates

at a density that allows for exponential growth during the experiment and incubate for 24

hours.[17]

Treatment: Remove the culture medium and replace it with fresh medium containing various

concentrations of (+)-trans-C75 (e.g., 0-100 µM). Include a vehicle-only control.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified 5% CO₂ incubator.[17]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17]

Live cells with active mitochondrial reductases will convert the yellow MTT to a purple

formazan precipitate.

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as

DMSO, to each well to dissolve the formazan crystals.[17]

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value

from the dose-response curve.
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The following diagrams illustrate the key pathways and experimental logic associated with (+)-
trans-C75 research.

Central Mechanism of (+)-trans-C75 in the Hypothalamus
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Fig 1. Central mechanism of (+)-trans-C75 in appetite suppression.
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Fig 2. Peripheral mechanism of (+)-trans-C75 (*agonistic CPT-1 role shown).

The CPT-1 Controversy: Dual & Competing Hypotheses

Hypothesis A: Direct Agonism (Peripheral)

Hypothesis B: Inhibition via Metabolite (Central)

(+)-trans-C75

CPT-1 Enzyme

Directly Activates
(Antagonizes Malonyl-CoA)

In Vivo Conversion

↑ Fatty Acid Oxidation

↓ Fatty Acid Oxidation
(Anorectic Signal)

C75-CoA

Potently Inhibits

Click to download full resolution via product page

Fig 3. Logical relationship of the conflicting CPT-1 modulation hypotheses.
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Workflow for a Preclinical In Vivo Study of (+)-trans-C75
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Fig 4. A generalized experimental workflow for in vivo C75 studies.
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Discussion and Future Directions
(+)-trans-C75 is an indispensable chemical probe that has significantly advanced our

understanding of the role of de novo lipogenesis in systemic energy regulation.[10] Its ability to

inhibit FAS, leading to downstream effects on central appetite control and peripheral energy

expenditure, highlights the therapeutic potential of targeting this pathway for metabolic

disorders.

The primary area for future investigation remains the resolution of the CPT-1 controversy.

Determining the tissue-specific balance between C75's direct agonistic effects and the

inhibitory action of its C75-CoA metabolite is crucial for a complete mechanistic understanding.

Furthermore, while C75 itself has limitations for direct therapeutic use due to potential off-target

effects, including on mitochondrial function, it serves as a vital lead compound.[21] Insights

gained from studying (+)-trans-C75 are actively guiding the development of next-generation

FAS inhibitors with improved specificity and safety profiles for the treatment of obesity, type 2

diabetes, and associated metabolic syndromes.[22]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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